molecular formula C19H17ClN2O4 B14902241 [(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid

[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid

Cat. No.: B14902241
M. Wt: 372.8 g/mol
InChI Key: UDHUJNJILLNDIT-IBGZPJMESA-N
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Description

(S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, a chlorophenyl group, and a dihydroisoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid typically involves multiple steps, including the formation of the dihydroisoxazole ring and the introduction of the benzylcarbamoyl and chlorophenyl groups. The specific synthetic route and reaction conditions can vary, but common steps include:

    Formation of the Dihydroisoxazole Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzylcarbamoyl Group: This can be achieved through a reaction with benzyl isocyanate or a similar reagent.

    Introduction of the Chlorophenyl Group: This step typically involves a substitution reaction using a chlorophenyl precursor.

Industrial Production Methods

Industrial production of (S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering protein-protein interactions. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(5-(Carbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure but lacks the benzyl group.

    (S)-2-(5-(Benzylcarbamoyl)-3-phenyl-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure but lacks the chlorine atom.

Uniqueness

(S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is unique due to the presence of both the benzylcarbamoyl and chlorophenyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C19H17ClN2O4

Molecular Weight

372.8 g/mol

IUPAC Name

2-[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4H-1,2-oxazol-5-yl]acetic acid

InChI

InChI=1S/C19H17ClN2O4/c20-15-9-5-4-8-14(15)16-10-19(26-22-16,11-17(23)24)18(25)21-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25)(H,23,24)/t19-/m0/s1

InChI Key

UDHUJNJILLNDIT-IBGZPJMESA-N

Isomeric SMILES

C1C(=NO[C@@]1(CC(=O)O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3Cl

Canonical SMILES

C1C(=NOC1(CC(=O)O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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